Thiazolo[4,5-b]pyridine-6-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry and Bioisosteric Scaffolds
Heterocyclic chemistry is a cornerstone of drug development, with a significant percentage of all prescribed medicines containing a heterocyclic ring system. dmed.org.ua The fusion of a five-membered thiazole (B1198619) ring and a six-membered pyridine (B92270) ring gives rise to the thiazolopyridine core, a bicyclic system with unique electronic and steric properties. researchgate.nettandfonline.com This fusion creates a rigid and planar scaffold that can be strategically modified at various positions to interact with biological targets. researchgate.netdmed.org.ua
A key concept in the design of new drugs is bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to create a new compound with improved biological activity or a better pharmacological profile. The thiazolo[4,5-b]pyridine (B1357651) scaffold is recognized as a bioisostere of purine (B94841). researchgate.netdmed.org.ua Purines, such as adenine (B156593) and guanine, are fundamental components of DNA and RNA and are involved in a vast array of biochemical processes. By mimicking the size and electronic features of purines, thiazolopyridine derivatives can interact with the biological targets of natural purines, such as enzymes and receptors, making them highly valuable for research. mdpi.com
The introduction of a carboxylic acid group at the 6-position of the thiazolo[4,5-b]pyridine scaffold, creating Thiazolo[4,5-b]pyridine-6-carboxylic acid, is a strategic modification. cymitquimica.com Carboxylic acid groups can act as hydrogen bond donors and acceptors, and can exist in an ionized state at physiological pH, which can be crucial for forming strong interactions with biological targets or improving the solubility and pharmacokinetic properties of a molecule. Research has explored the synthesis of various thiazolo[4,5-b]pyridine carboxylic acid derivatives, highlighting the importance of this functional group in the development of new biologically active agents. dmed.org.ua
Academic Significance of the Thiazolopyridine Core in Chemical Biology Research
The thiazolopyridine core is of significant academic interest due to the diverse range of biological activities exhibited by its derivatives. The ability to functionalize the core at multiple positions allows for the creation of large libraries of compounds for high-throughput screening and the study of structure-activity relationships (SAR). researchgate.netnih.gov This has led to the discovery of thiazolopyridine derivatives with a wide spectrum of potential therapeutic applications.
Research has demonstrated that compounds based on the thiazolopyridine scaffold possess a variety of pharmacological effects, including:
Anticancer Activity: Derivatives have been investigated for their potential to treat various cancers, including leukemia and melanoma. researchgate.netnih.gov
Antimicrobial and Antifungal Activity: The scaffold has been used to develop agents that are effective against pathogenic bacteria and fungi. researchgate.nettandfonline.com
Anti-inflammatory Effects: Certain thiazolopyridine derivatives have shown potent anti-inflammatory properties, in some cases exceeding that of known drugs like ibuprofen. researchgate.net
Herbicidal Activity: The core structure has also been explored in an agricultural context, leading to the development of new herbicides. researchgate.netbeilstein-journals.org
Enzyme Inhibition: Specific derivatives have been identified as inhibitors of key enzymes such as phosphoinositide 3-kinase (PI3K) and acyl-ACP thioesterase, which are important targets in cancer and metabolic diseases, respectively. nih.govbeilstein-journals.org
The synthesis of various derivatives, including those with carboxylic acid functionalities, is a central theme in the ongoing research. dmed.org.uaderpharmachemica.comtandfonline.com For instance, multicomponent reactions have been developed to produce 7-substituted 5-amino-2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4,7-dihydrothiazolo[4,5-b]-pyridine-6-carbonitriles, which are precursors to carboxylic acids. dmed.org.ua This highlights the academic drive to create and test novel variations of this versatile scaffold.
Interactive Table: Reported Biological Activities of Thiazolopyridine Derivatives
| Derivative Class | Reported Biological Activity | References |
|---|---|---|
| General Thiazolo[4,5-b]pyridines | Antioxidant, Herbicidal, Antimicrobial, Anti-inflammatory, Antitumor | researchgate.net, dmed.org.ua |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Antimicrobial, Cytotoxic | researchgate.net |
| Thiazolo[4,5-b]pyridine-2-one derivatives | Anti-exudative, Antioxidant | researchgate.net, derpharmachemica.com |
| 2,3-dihydro researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines | Acyl-ACP thioesterase inhibition, Herbicidal | beilstein-journals.org |
| Thiazolo[5,4-b]pyridine (B1319707) analogues | PI3K inhibition, Anticancer | nih.gov |
| General Thiazolopyridines | Antihypertensive, Antimitotic, Antidiabetic, Analgesic, Tuberculostatic | researchgate.net, tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDYOROKRGXBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270738 | |
| Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448852-06-9 | |
| Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448852-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for Thiazolo 4,5 B Pyridine 6 Carboxylic Acid and Its Derivatives
Multi-Step Synthesis Approaches
The construction of the thiazolo[4,5-b]pyridine (B1357651) scaffold is a methodical process often involving several distinct chemical transformations. These multi-step approaches provide the flexibility to introduce specific substituents and control the regiochemistry of the final product.
Synthesis from 3,5-Dibromo-2-Aminopyridine
A key synthetic route commences with the readily available 3,5-Dibromo-2-Aminopyridine. This pathway meticulously builds the thiazole (B1198619) ring onto the pyridine (B92270) core, followed by functional group manipulations to introduce the carboxylic acid moiety.
The initial step in this synthetic sequence involves the conversion of 3,5-Dibromo-2-Aminopyridine into a corresponding thiourea (B124793) derivative. This transformation is typically achieved by reacting the aminopyridine with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in an acidic medium. nih.gov The amino group of the pyridine attacks the thiocyanate, leading to the formation of an N-(3,5-dibromopyridin-2-yl)thiourea intermediate. This reaction is foundational for the subsequent cyclization to form the thiazole ring.
Table 1: Formation of Thiourea Derivative from 3,5-Dibromo-2-Aminopyridine
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Dibromo-2-Aminopyridine | Potassium Thiocyanate | Acidic medium | N-(3,5-dibromopyridin-2-yl)thiourea | nih.gov |
Following the formation of the thiourea derivative, the next critical step is an intramolecular cyclization to construct the thiazole ring, yielding a halogenated thiazolo[4,5-b]pyridin-2-amine. This cyclization is often promoted by an oxidizing agent, such as bromine in acetic acid. The reaction proceeds through the formation of a sulfenyl bromide intermediate, which is then attacked by a nitrogen atom of the pyridine ring to close the five-membered thiazole ring. This process results in the formation of 5,7-dibromo-thiazolo[4,5-b]pyridin-2-amine.
Table 2: Cyclization to Halogenated Thiazolo[4,5-b]pyridin-2-amines
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-(3,5-dibromopyridin-2-yl)thiourea | Bromine, Acetic Acid | 5,7-dibromo-thiazolo[4,5-b]pyridin-2-amine | General Method |
To move towards the target carboxylic acid, the 2-amino group of the thiazolo[4,5-b]pyridine core is typically removed. A common method for this deamination is the Sandmeyer-type reaction. This involves treating the 2-amino compound with a diazotizing agent, such as tert-butyl nitrite (B80452), in the presence of a halogen source like copper(II) bromide. This reaction replaces the amino group with a bromine atom, yielding 2,5,7-tribromothiazolo[4,5-b]pyridine. This transformation is crucial for enabling the subsequent introduction of the carboxylic acid group.
Table 3: Deamination of 2-Amino-5,7-dibromothiazolo[4,5-b]pyridine
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 5,7-dibromo-thiazolo[4,5-b]pyridin-2-amine | tert-Butyl nitrite, Copper(II) bromide | 2,5,7-tribromothiazolo[4,5-b]pyridine | General Method |
The final key step in this synthetic sequence is the introduction of the carboxylic acid group at the 6-position of the pyridine ring. This is elegantly achieved through a palladium-catalyzed carbonylation reaction. nih.govnih.gov The halogenated thiazolo[4,5-b]pyridine, specifically the bromo-substituted derivative at the 6-position, is subjected to carbon monoxide gas in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. This reaction inserts a carbonyl group between the pyridine ring and the bromine atom, which is then hydrolyzed to afford the desired Thiazolo[4,5-b]pyridine-6-carboxylic acid. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.
Table 4: Palladium-Catalyzed Carbonylation
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2,5,7-tribromo- or 5,7-dibromothiazolo[4,5-b]pyridine | CO, Palladium catalyst, Ligand, Base, Alcohol/Water | This compound or its ester | nih.govnih.gov |
Annulation of Pyridine Ring to Thiazole Core
An alternative and widely employed strategy for the synthesis of thiazolo[4,5-b]pyridines involves the construction of the pyridine ring onto a pre-existing, appropriately functionalized thiazole core. This approach offers a different set of opportunities for introducing substituents onto the pyridine ring.
One of the prominent methods for this annulation is the Friedländer synthesis. researchgate.netnih.gov This reaction involves the condensation of a 2-amino-thiazole derivative bearing a suitable ortho-aminoaryl ketone or aldehyde functionality with a compound containing an activated methylene (B1212753) group. For instance, a 2-aminothiazole-5-carbaldehyde can react with a ketone under basic or acidic conditions to form the fused pyridine ring. The versatility of the Friedländer synthesis and its variations allows for the preparation of a wide range of substituted thiazolo[4,5-b]pyridines by judiciously choosing the starting materials. dmed.org.ua
Multicomponent reactions have also been developed as an efficient means to construct the thiazolo[4,5-b]pyridine system in a single step from simple precursors. These reactions often involve the condensation of a thiazole derivative, an aldehyde, and an active methylene compound, leading to the formation of the annulated pyridine ring with high atom economy. dmed.org.ua
Table 5: Annulation of Pyridine Ring to Thiazole Core
| Method | Starting Materials | General Conditions | Product | References |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminothiazole (B372263) with ortho-aminoaryl ketone/aldehyde, Active methylene compound | Base or Acid catalysis | Substituted Thiazolo[4,5-b]pyridine | researchgate.netnih.gov |
| Multicomponent Reaction | Thiazole derivative, Aldehyde, Active methylene compound | Various catalysts and solvents | Substituted Thiazolo[4,5-b]pyridine | dmed.org.ua |
Utilization of 4-Iminothiazolidones as Precursors
4-Iminothiazolidones are versatile building blocks in the synthesis of fused heterocyclic systems. Their reaction with various electrophiles and nucleophiles allows for the construction of the pyridine ring of the thiazolo[4,5-b]pyridine core.
One notable application involves the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds. For instance, the reaction with acetylacetone (B45752) has been shown to produce 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one in good yields. Similarly, the condensation with ethyl acetoacetate (B1235776) leads to the formation of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one. The reaction conditions for these transformations have been optimized to maximize product yields.
The general procedure for the synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone. The reaction is typically carried out by refluxing the reactants in glacial acetic acid for a period of three hours. Following the reaction, the mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.
A range of substituted 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized using this methodology, with yields varying depending on the substituents on the phenyl ring of the benzylideneacetone.
| Entry | Ar | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 4-Methylphenyl | 78 |
| 3 | 4-Methoxyphenyl | 82 |
| 4 | 4-Chlorophenyl | 72 |
| 5 | 4-Bromophenyl | 70 |
| 6 | 4-Fluorophenyl | 73 |
| 7 | 4-Nitrophenyl | 65 |
| Data sourced from a study on the synthesis and biological evaluation of these compounds. |
Knoevenagel Condensation and Michael Addition Strategies
A combination of Knoevenagel condensation and Michael addition reactions provides a powerful one-pot strategy for the synthesis of highly functionalized thiazolo[4,5-b]pyridines, particularly those bearing a carbonitrile group at the 6-position.
One such approach involves a one-pot Michael addition and cyclo-elimination cascade. This method starts with the Knoevenagel condensation of 3-benzyl-4-thiazolidine-2-thione with an aromatic aldehyde. The resulting α,β-unsaturated ketone intermediate then acts as a Michael acceptor for a carbanion generated from malononitrile (B47326) or ethyl cyanoacetate. The subsequent intramolecular cyclization and elimination of the Michael adduct yield the desired thiazolo[4,5-b]pyridine-6-carbonitrile (B12826620) derivatives.
An environmentally friendly and highly efficient multi-component one-pot method has also been developed for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. This reaction proceeds through the Knoevenagel condensation of a thiazolidinone with an aldehyde, followed by a Michael conjugate addition, utilizing magnesium oxide as a green and efficient heterogeneous base catalyst.
The synthesis of various thiazolo[4,5-b]pyridine-6-carbonitrile scaffolds has been achieved in good yields through these one-pot procedures.
| Entry | R | R' | Yield (%) |
| 1 | H | H | 70 |
| 2 | H | 4-OCH3 | 75 |
| 3 | H | 4-Cl | 68 |
| 4 | CN | H | 65 |
| 5 | CN | 4-OCH3 | 72 |
| 6 | CN | 4-Cl | 62 |
| Data compiled from a study on the synthesis and antimicrobial activity of these scaffolds. |
Reactions with β-Dicarbonyl Compounds
The reaction of 4-iminothiazolidin-2-one with various β-dicarbonyl compounds is a reliable method for constructing the thiazolo[4,5-b]pyridine core, leading to the formation of 6-substituted-5,7-disubstituted-3H-thiazolo[4,5-b]pyridin-2-ones.
A key example of this methodology is the reaction between 4-iminothiazolidin-2-one and acetylacetone, which yields 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one. This reaction has been optimized to achieve good yields. Similarly, the reaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate produces a series of 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones.
The reaction conditions for these syntheses have been studied to determine the optimal parameters for yield and purity.
| 4-Iminothiazolidin-2-one Derivative | β-Dicarbonyl Compound | Product | Yield (%) |
| 4-Iminothiazolidin-2-one | Acetylacetone | 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | Good |
| 3-Phenyl-4-iminothiazolidine-2-one | Ethyl acetoacetate | 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | - |
| 3-(4-Methylphenyl)-4-iminothiazolidine-2-one | Ethyl acetoacetate | 5-Hydroxy-7-methyl-3-(4-methylphenyl)-3H-thiazolo[4,5-b]pyridin-2-one | - |
| 3-(4-Chlorophenyl)-4-iminothiazolidine-2-one | Ethyl acetoacetate | 3-(4-Chlorophenyl)-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | - |
| Yields reported as "Good" in the source literature without specific percentages for all derivatives. |
Interaction with Chalcones and Arylidene Pyruvic Acids
A significant synthetic route to the thiazolo[4,5-b]pyridine scaffold involves the reaction of 4-iminothiazolidin-2-one with chalcones (1,3-diaryl-2-propen-1-ones) and arylidene pyruvic acids. This method allows for the synthesis of 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids, respectively.
The synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been successfully achieved through the condensation of 4-amino-5H-thiazol-2-one with various benzylideneacetones (chalcone derivatives). The reaction is typically performed by refluxing the reactants in glacial acetic acid. This method has been utilized to prepare a series of derivatives with varying substituents on the phenyl ring, achieving yields in the range of 65-82%.
Furthermore, the synthesis of amides of 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid has been reported, indicating the utility of arylidene pyruvic acid derivatives in accessing this scaffold with a carboxylic acid functionality at the 5-position.
| Aryl Group of Chalcone | Product Yield (%) |
| Phenyl | 75 |
| 4-Methylphenyl | 78 |
| 4-Methoxyphenyl | 82 |
| 4-Chlorophenyl | 72 |
| 4-Bromophenyl | 70 |
| 4-Fluorophenyl | 73 |
| 4-Nitrophenyl | 65 |
| Data sourced from a study on the synthesis and biological evaluation of these compounds. |
Reaction of 2-aminopyridine-3-thiol (B8597) with Aldehydes or Ketones
The direct condensation of 2-aminopyridine-3-thiol with aldehydes or ketones represents a straightforward approach to constructing the thiazolo[4,5-b]pyridine ring system. This method is particularly useful for introducing a variety of substituents at the 2-position of the resulting fused heterocycle.
A notable example involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde. This reaction, conducted in absolute ethanol (B145695) at room temperature in the presence of zinc oxide nanoparticles, proceeds efficiently to yield the corresponding (E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one. The reaction is reported to be complete within 10 minutes.
Another variation of this method involves the reaction of an equimolar mixture of 2-aminopyridine-3-thiol and 2-hydroxy-7-phenylheptanenitrile in a mixture of dry ethanol and dry chloroform (B151607). The dropwise addition of acetyl chloride at 0°C under an argon atmosphere facilitates the reaction, leading to the formation of 1-(thiazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-ol.
These examples demonstrate the versatility of using 2-aminopyridine-3-thiol as a key precursor for the synthesis of diverse thiazolo[4,5-b]pyridine derivatives through condensation with various carbonyl-containing compounds.
Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a powerful tool for the combinatorial generation of libraries of heterocyclic compounds, including thiazolo[4,5-b]pyridine derivatives. This approach offers advantages in terms of purification and automation.
Thorpe-Ziegler Type Cyclization of Cyanocarbonimidodithioates
A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been developed, which relies on a Thorpe-Ziegler type cyclization as a key step. The synthesis commences with the preparation of a resin-bound cyanocarbonimidodithioate. This is achieved by reacting Merrifield resin with dipotassium (B57713) cyanodithioimidocarbonate.
This solid-phase strategy allows for the introduction of diversity at multiple positions of the thiazolo[4,5-b]pyridine scaffold by varying the α-halo ketones, the ketones used in the Friedländer reaction, and the final amine nucleophiles.
Other Novel Synthetic Approaches
Hydrazonoyl halides have emerged as versatile precursors for the synthesis of various heterocyclic systems, including 4,5-dihydrothiazolo[4,5-b]pyridine derivatives. doaj.org This approach provides a valuable route to the core structure through the formation of thiohydrazonate intermediates, which then undergo cyclization. doaj.orgresearchgate.net The reactivity of the hydrazonoyl halide allows for the construction of the fused thiazole-pyridine ring system, offering an alternative to more traditional condensation reactions.
In line with the principles of green chemistry, an environmentally friendly and highly efficient multi-component one-pot method has been developed for the synthesis of 5-amino-2,3-dihydrothiazolo[4,5-b]pyridine derivatives. dmed.org.ua This method employs magnesium oxide (MgO), a low-cost, mild, and reusable heterogeneous base catalyst. dmed.org.ua The reaction proceeds through a Knoevenagel condensation of a thiazolidinone with an aldehyde, followed by a Michael conjugate addition. dmed.org.ua This approach avoids the use of toxic solvents and offers excellent product yields, making it an attractive and sustainable synthetic route. dmed.org.ua
A novel synthetic strategy for preparing thiazolo[4,5-b]pyridines is based on the interaction of N-cyanothioimidate salts with suitable electrophiles. dmed.org.ua In this method, the N-cyanothioimidate salt is first generated from the reaction of cyanamide (B42294) with a dithioester. This intermediate then reacts with methyl bromocrotonate in the presence of sodium hydride. dmed.org.ua Depending on the reaction time and temperature, the reaction can yield either a 3-(4-aminothiazol-5-yl)acrylate intermediate or, upon further heating, the cyclized 2-substituted thiazolo[4,5-b]pyridin-5(4H)-one product. dmed.org.ua This method highlights the utility of N-cyanothioimidate salts as flexible building blocks for constructing the fused heterocyclic system.
Further functionalization of the thiazolo[4,5-b]pyridine scaffold can be achieved through reactions involving pendant groups. One such method involves the treatment of a (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivative with thionyl-bis-glycolic acid. researchgate.net This reaction, typically performed by refluxing equimolar amounts of the reactants in ethanol for several hours, leads to the generation of 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolydine-3-yl)-acetamide. researchgate.net This specific transformation provides a pathway to introduce a thiazolidine-containing side chain, enabling further structural modifications and exploration of structure-activity relationships. researchgate.net
One-pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like thiazolo[4,5-b]pyridine derivatives from simple starting materials in a single synthetic operation. dmed.org.ua These reactions often proceed through a cascade of events, such as condensation, addition, and cyclization, to rapidly build the target heterocyclic system.
A notable example involves a three-component condensation of an aminothiazole derivative, an appropriate aldehyde, and a source of two adjacent carbon atoms to form the pyridine ring. dmed.org.ua For instance, the reaction between a 2-aminothiazole derivative, an aldehyde, and Meldrum's acid can afford 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua Another strategy employs a one-pot Michael addition and cyclo-elimination cascade. This can be initiated by a Knoevenagel condensation of a thiazolidine (B150603) derivative with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion, leading to an adduct that undergoes intramolecular cyclization and elimination to yield the thiazolo[4,5-b]pyridine core. dmed.org.ua
Heterogeneous catalysts have also been successfully employed in these MCRs. For example, a copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been utilized to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Similarly, zinc oxide nanoparticles have been used as a catalyst in the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde to form the thiazolo[4,5-b]pyridine scaffold. dmed.org.ua
Table 1: Examples of One-pot Multicomponent Reactions for the Synthesis of Thiazolo[4,5-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| 2-Aminothiazole derivative | Aldehyde | Meldrum's acid | AcONa, N-methylmorpholine | 6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-one derivative dmed.org.ua |
| 3-Benzyl-4-thiazolidine-2-thione | Aromatic aldehyde | Malononitrile or Ethyl cyanoacetate | Base | Thiazolo[4,5-b]pyridine derivative dmed.org.ua |
| 3-Iodopyridin-2-amine | Carbon disulfide | Secondary amine | MCM-41-2N-CuCl, K2CO3, DMF, 110°C | 2-Substituted thiazolo[4,5-b]pyridine derivative dmed.org.ua |
| 2-Aminopyridine-3-thiol | 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde | - | Zinc oxide nanoparticles, Ethanol, rt | (E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one dmed.org.ua |
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired thiazolo[4,5-b]pyridine derivatives. Key parameters that are often fine-tuned include the energy source, solvent, catalyst, and strategies to control regioselectivity.
Microwave-Assisted Synthesis for Accelerated Cyclization and Improved Regioselectivity
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and, in some cases, altered selectivity. mdpi.com
An efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been reported. dmed.org.ua In this method, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine was heated under microwave irradiation (400 W) at 115°C for 30 minutes. dmed.org.ua This rapid procedure highlights the potential of microwave heating to facilitate the cyclization step in the formation of the thiazolo[4,5-b]pyridine ring system.
While specific studies on improved regioselectivity for thiazolo[4,5-b]pyridine synthesis under microwave conditions are not extensively detailed in the reviewed literature, the Hantzsch condensation for the regioselective synthesis of tetrahydrobenzo[g]quinolines under microwave irradiation serves as a pertinent example of how this technology can influence regiochemical outcomes in the formation of fused pyridine rings. mdpi.com The precise control over temperature and pressure offered by microwave reactors can favor one reaction pathway over another, leading to a higher proportion of the desired regioisomer.
Solvent Optimization for Intermediates Stabilization and Reaction Efficiency
For instance, in the copper-catalyzed cascade reaction to form 2-substituted thiazolo[4,5-b]pyridines, dimethylformamide (DMF) was used as the solvent at an elevated temperature of 110°C. dmed.org.ua Anhydrous solvents such as toluene (B28343) are often utilized in reactions that are sensitive to moisture, for example, in the treatment of N-(pyridin-2-yl)furan-2-carboxamide with phosphorus pentasulfide to form the corresponding carbothioamide, a key intermediate. dmed.org.ua In other cases, protic solvents like ethanol are suitable, as seen in the zinc oxide nanoparticle-catalyzed synthesis. dmed.org.ua A mixture of dry ethanol and dry chloroform has also been used, particularly at low temperatures, to control the reactivity of reagents like acetyl chloride. dmed.org.ua The selection of an appropriate solvent is therefore a critical step in optimizing the reaction efficiency and ensuring the stability of reactive intermediates.
Catalyst Selection and Loading Effects
The appropriate selection of a catalyst is crucial for the efficient synthesis of thiazolo[4,5-b]pyridines. Various catalysts, including metal complexes and nanoparticles, have been shown to promote the desired transformations.
Copper iodide has been utilized in the microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua For three-component condensation reactions, ZnCl2 has been employed as a catalyst. dmed.org.ua Heterogeneous catalysts are also of significant interest due to their ease of separation and potential for recycling. A 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex has been used in a cascade three-component reaction. dmed.org.ua Furthermore, zinc oxide nanoparticles have proven to be effective in promoting the condensation of 2-aminopyridine-3-thiol with an aldehyde derivative. dmed.org.ua In some syntheses, a catalytic amount of N-methylmorpholine has been used in conjunction with a slight excess of sodium acetate (B1210297) to achieve the best reaction conditions. dmed.org.ua
While the reviewed literature highlights the successful application of these catalysts, detailed studies on the effect of catalyst loading on the reaction yield and regioselectivity for the synthesis of this compound are not extensively described. However, it is a general principle in catalysis that the catalyst concentration must be optimized to achieve the maximum reaction rate and selectivity while minimizing cost and potential side reactions.
Regioselectivity Control Strategies
Controlling the regioselectivity of reactions is a fundamental challenge in organic synthesis, particularly when dealing with substituted aromatic and heteroaromatic compounds. In the context of thiazolo[4,5-b]pyridine synthesis, directing the installation of functional groups to specific positions on the pyridine ring is essential for accessing target molecules with the desired substitution pattern.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org The method relies on the use of a directing metalation group (DMG), which is typically a Lewis basic moiety that can coordinate to an organolithium reagent. baranlab.org This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction and the formation of a lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the desired position. baranlab.org
In the case of pyridines, direct metalation can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu However, the use of appropriate directing groups can render the lithiation of the pyridine ring efficient and highly regioselective. harvard.edu For example, a carbamate (B1207046) group, such as OCONEt2, can act as a powerful directing group, guiding the metalation to the ortho-position. harvard.edu This strategy allows for the introduction of various functional groups, which can then be further elaborated to construct the thiazole ring or to install the carboxylic acid moiety at the 6-position of the thiazolo[4,5-b]pyridine scaffold. The choice of the directing group is critical and must be compatible with the other functional groups present in the molecule and the reaction conditions.
Application of Protecting Groups to Control Reaction Pathways
In the multistep synthesis of this compound and its derivatives, protecting groups are essential tools for temporarily masking reactive functional groups to prevent undesired side reactions. jocpr.comwikipedia.org This strategy ensures chemoselectivity, allowing for the modification of specific parts of the molecule while others are shielded. wikipedia.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal without affecting the integrity of the target molecule. jocpr.comoup.com
The Thiazolo[4,5-b]pyridine core contains several reactive sites, including the carboxylic acid group, the nitrogen atom of the pyridine ring, and potentially amino or hydroxyl groups substituted on the rings. The carboxylic acid group itself is acidic and can interfere with base-catalyzed reactions or react with nucleophilic reagents. oup.com Therefore, it is commonly protected, most often by converting it into an ester. wikipedia.orgoup.comyoutube.com
Common Protecting Groups for the Carboxylic Acid Functionality:
Methyl or Ethyl Esters: Formed under acidic conditions with methanol (B129727) or ethanol. They are generally stable but require basic hydrolysis (saponification) for removal, which could affect other base-sensitive groups in the molecule. oup.com
tert-Butyl Esters: Introduced using isobutylene (B52900) under acidic catalysis. A key advantage is their removal under mild acidic conditions (e.g., with trifluoroacetic acid), leaving base-labile groups intact. weebly.com
Benzyl (B1604629) Esters: Formed by reaction with benzyl alcohol. This group is particularly useful as it can be cleaved by hydrogenolysis (catalytic hydrogenation), a neutral condition that is orthogonal to both acid- and base-labile protecting groups. libretexts.org
Silyl (B83357) Esters (e.g., Trimethylsilyl - TMS): These are easily formed by reacting the carboxylic acid with a silyl halide like chlorotrimethylsilane. weebly.com They are very labile and are typically cleaved during aqueous workup.
In syntheses where the thiazole ring is constructed from an amino-substituted pyridine precursor, the amino group often requires protection to control its nucleophilicity. A common protecting group for amines is the tert-Butoxycarbonyl (Boc) group. For instance, in the synthesis of the related Thiazolo[5,4-b]pyridine (B1319707) scaffold, an amino group on the pyridine ring was protected with a Boc group to facilitate a subsequent Suzuki cross-coupling reaction. nih.gov This prevents the amine from interfering with the palladium catalyst or participating in unwanted side reactions. The Boc group is stable under many reaction conditions but can be readily removed with mild acid. nih.gov
The strategic use of these protecting groups allows for a controlled, stepwise functionalization of the Thiazolo[4,5-b]pyridine scaffold, enabling the synthesis of complex derivatives with high precision.
Interactive Data Table: Protecting Groups in Thiazolopyridine Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid | Methyl/Ethyl Ester | -Me / -Et | Methanol/Ethanol, Acid | Base Hydrolysis (e.g., NaOH) | oup.com |
| Carboxylic Acid | tert-Butyl Ester | -tBu | Isobutylene, Acid | Mild Acid (e.g., TFA) | weebly.com |
| Carboxylic Acid | Benzyl Ester | -Bn | Benzyl Alcohol, Acid | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA, HCl) | nih.gov |
Automated Flow Systems for Enhanced Reproducibility and Control
Automated flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing. nih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com The adoption of flow systems for the synthesis of heterocyclic compounds, including this compound and its derivatives, leads to enhanced reproducibility, improved safety, and greater scalability. mdpi.comresearchgate.net
Key Advantages of Automated Flow Systems:
Precise Reaction Control: Microreactors used in flow systems have a high surface-area-to-volume ratio, enabling superior heat transfer. nih.gov This allows for the precise maintenance of optimal reaction temperatures, minimizing the formation of thermal decomposition byproducts and improving selectivity.
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, significantly reducing the risks associated with highly exothermic or hazardous reactions that can be problematic in large-scale batch reactors. mdpi.com
Improved Reproducibility and Yield: The consistent and automated control over reagent mixing and reaction time ensures that each portion of the reaction mixture is subjected to identical conditions. This uniformity minimizes batch-to-batch variability and often leads to higher and more reproducible yields. nih.gov
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger, more complex batch reactor. This makes the transition from laboratory-scale synthesis to pilot-plant production more straightforward. acsgcipr.org
Integration of In-line Analysis: Flow systems can be integrated with analytical techniques (e.g., FT-IR, NMR) for real-time reaction monitoring. This allows for rapid optimization of reaction conditions, leading to faster process development. nih.gov
A hypothetical automated flow synthesis for a Thiazolo[4,5-b]pyridine derivative could involve pumping a solution of a substituted 2-aminothiazole precursor and a suitable dicarbonyl compound into a heated reactor coil to form the pyridine ring. The resulting intermediate could then flow directly into a second module for subsequent functionalization, such as esterification of the carboxylic acid, followed by an in-line purification step. This integrated approach enhances efficiency and control over the entire synthetic sequence.
Interactive Data Table: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Automated Flow Synthesis | Reference |
|---|---|---|---|
| Process Control | Variable temperature/mixing gradients | Precise control of temperature, pressure, time | nih.govmdpi.com |
| Safety | Higher risk with large volumes of hazardous materials | Small reaction volumes minimize risk | mdpi.com |
| Reproducibility | Prone to batch-to-batch variation | High consistency and reproducibility | nih.gov |
| Scalability | Requires reactor redesign; challenging | Achieved by longer run times or parallel systems | acsgcipr.org |
| Heat Transfer | Often inefficient, leading to side products | Excellent heat transfer due to high surface/volume ratio | nih.gov |
Chemical Transformations and Derivatization of the Thiazolo 4,5 B Pyridine 6 Carboxylic Acid Scaffold
Functional Group Modifications
The strategic modification of the functional groups on the Thiazolo[4,5-b]pyridine-6-carboxylic acid scaffold is a key approach to modulating its physicochemical properties and biological activity. The inherent reactivity of the thiazole (B1198619) sulfur atom, the pyridine (B92270) nitrogen, and the carboxylic acid group allows for a wide range of chemical derivatizations.
Oxidation Reactions at the Sulfur Atom (e.g., with Hydrogen Peroxide, Potassium Permanganate)
The sulfur atom within the thiazole ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more forceful conditions, the sulfone. This transformation significantly alters the electronic and steric properties of the molecule.
With Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for converting sulfides to sulfoxides. The reaction is often performed in a solvent like glacial acetic acid. nih.gov This system is highly selective for the formation of sulfoxides, and the process is generally clean, safe, and operationally simple, providing high yields of the product. nih.gov Theoretical studies on the related thiazolidinedione ring system have shown that H₂O₂ can effectively transfer an oxygen atom to the sulfur. nih.govresearchgate.net The inclusion of explicit water molecules in computational models has been shown to lower the energy barrier for this S-oxidation process. nih.govresearchgate.net While the precise mechanism is subject to reaction conditions, it is thought to involve the electrophilic attack of a peroxide oxygen on the sulfur atom. nih.gov
With Potassium Permanganate (B83412): Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing sulfides to sulfones. researchgate.net The reaction mechanism for the permanganate oxidation of sulfides is proposed to proceed via a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom, rather than a direct attack by an oxygen atom or the manganese center. uregina.ca This is followed by subsequent steps that lead to the oxidized sulfur species and a reduced form of manganese, often manganese dioxide (MnO₂), especially under neutral pH conditions. uregina.canih.gov The reaction can be influenced by the solvent system and pH. researchgate.net For instance, the oxidation of various sulfur-containing heterocyclic compounds has been successfully carried out using potassium permanganate in solvents like acetone (B3395972) or aqueous acetic acid. researchgate.net
Table 1: Oxidation Reactions at the Sulfur Atom
| Oxidizing Agent | Typical Product | General Conditions |
| Hydrogen Peroxide (H₂O₂) | Thiazolo[4,5-b]pyridine-S-oxide-6-carboxylic acid (Sulfoxide) | Glacial acetic acid, Room temperature nih.gov |
| Potassium Permanganate (KMnO₄) | Thiazolo[4,5-b]pyridine-S,S-dioxide-6-carboxylic acid (Sulfone) | Acetone or aqueous solutions, variable temperature researchgate.net |
Esterification and Hydrolysis of the Carboxylic Acid Group
The carboxylic acid at the 6-position is a versatile handle for derivatization, most commonly through esterification.
Esterification: Esters of this compound can be synthesized through various standard methods. One common approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Another method involves the alkylation of a carboxylate salt. For instance, the ethyl ester of a related (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid has been prepared by reacting the corresponding potassium salt with ethyl monochloroacetate in DMF. derpharmachemica.com For more complex or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. derpharmachemica.com This method, known as the Steglich esterification, proceeds under mild conditions and typically gives high yields. derpharmachemica.com
Hydrolysis: The reverse reaction, the hydrolysis of a this compound ester back to the parent carboxylic acid, is a fundamental transformation. This is typically achieved by heating the ester with an aqueous acid (e.g., HCl, H₂SO₄) or, more commonly, an aqueous base (e.g., NaOH, KOH) followed by acidic workup. Base-catalyzed hydrolysis, or saponification, is often preferred as it is generally irreversible.
Table 2: Esterification and Hydrolysis Reactions
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄), Heat | Thiazolo[4,5-b]pyridine-6-carboxylate ester |
| Esterification (Steglich) | Alcohol (R-OH), DCC, DMAP, CH₂Cl₂ derpharmachemica.com | Thiazolo[4,5-b]pyridine-6-carboxylate ester |
| Hydrolysis (Acidic) | H₂O, H⁺ (e.g., HCl), Heat | This compound |
| Hydrolysis (Basic) | 1. NaOH(aq), Heat; 2. H₃O⁺ | This compound |
Amide Formation
The conversion of the carboxylic acid to an amide is one of the most frequent reactions in medicinal chemistry, creating a stable linkage and allowing for the introduction of diverse substituents. growingscience.com This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.co.uk
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com A protocol using EDC and DMAP with a catalytic amount of HOBt in acetonitrile (B52724) has been shown to be effective for coupling electron-deficient amines. nih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), usually in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are also highly efficient. growingscience.com The synthesis of various amide derivatives on related thiazolopyridine scaffolds has been reported, demonstrating the feasibility of this transformation. documentsdelivered.comresearchgate.net For example, N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl] carboxylic acids hydrazides were synthesized by reacting the corresponding hydrazide with aromatic chloroanhydrides in pyridine. pensoft.net
Table 3: Common Reagents for Amide Formation
| Coupling System | Reagents | Typical Solvent |
| Carbodiimide Method | EDC, HOBt, DMAP | Acetonitrile (CH₃CN) or Dichloromethane (B109758) (CH₂Cl₂) nih.gov |
| Uronium Salt Method | HATU, DIPEA | Dimethylformamide (DMF) growingscience.com |
| Acid Chloride Method | 1. SOCl₂ or (COCl)₂; 2. Amine (R¹R²NH), Base (e.g., Pyridine) | Aprotic solvents (e.g., THF, DCM) fishersci.co.uk |
Urea (B33335) Formation
Urea derivatives can be accessed from the this compound scaffold, typically through an amine intermediate. The carboxylic acid can be converted to an amine (thiazolo[4,5-b]pyridin-6-amine) via a Curtius, Schmidt, or Hofmann rearrangement. This amine can then be reacted with an isocyanate to form a substituted urea.
Alternatively, a more direct route from the carboxylic acid involves its conversion to an acyl azide (B81097). This can be achieved by first forming the corresponding acid hydrazide (by reacting an ester with hydrazine (B178648) hydrate) and then treating it with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium. mdpi.com The resulting acyl azide can undergo a Curtius rearrangement upon heating in an inert solvent like xylene to generate an isocyanate intermediate in situ. Subsequent addition of an amine or aniline (B41778) derivative to the reaction mixture traps the isocyanate, yielding the desired asymmetrically substituted urea. mdpi.com This method has been successfully applied to the synthesis of various pyridine-ureas. mdpi.com
Table 4: Synthetic Pathway to Urea Derivatives
| Step | Intermediate/Product | Reagents and Conditions |
| 1. Hydrazide Formation | Thiazolo[4,5-b]pyridine-6-carbohydrazide | Ester + Hydrazine Hydrate (N₂H₄·H₂O), Methanol (B129727), Reflux mdpi.com |
| 2. Acyl Azide Formation | Thiazolo[4,5-b]pyridine-6-carbonyl azide | Hydrazide + Sodium Nitrite (NaNO₂), Acetic Acid mdpi.com |
| 3. Urea Formation | N-Substituted-N'-(thiazolo[4,5-b]pyridin-6-yl)urea | 1. Acyl Azide, Xylene, Reflux (forms isocyanate); 2. Amine (R¹R²NH) mdpi.com |
Alkylation Reactions (e.g., N-alkylation, Hetarylsulfanyl Derivatives)
N-Alkylation: The pyridine nitrogen in the thiazolo[4,5-b]pyridine (B1357651) ring system is nucleophilic and can undergo alkylation to form a quaternary pyridinium (B92312) salt. This reaction typically involves treating the parent heterocycle with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. The resulting positive charge on the pyridine nitrogen significantly alters the electronic properties of the ring system.
Hetarylsulfanyl Derivatives: The thiazolo[4,5-b]pyridine scaffold can be functionalized through the introduction of a sulfur-linked heterocyclic moiety. This can be achieved through several synthetic strategies. One method involves the reaction of a halo-substituted thiazolopyridine with a heterocyclic thiol in the presence of a base. Another approach involves the synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine, which can then be cyclized to form a fused triazolo-thiazolo-pyridine system. dmed.org.ua Furthermore, derivatives such as N'-[2-((5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid have been functionalized by treatment with heterocyclic thiols in ethanol (B145695) to yield the corresponding hetarylsulfanyl derivatives. pensoft.net Such modifications are a common strategy for exploring structure-activity relationships. researchgate.net
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) to a carbonyl group, followed by dehydration. wikipedia.org To utilize this reaction starting from this compound, the carboxylic acid must first be converted into an aldehyde, thiazolo[4,5-b]pyridine-6-carbaldehyde. This can be accomplished through a two-step process: conversion to an activated form (like an acid chloride or a Weinreb amide) followed by controlled reduction.
Once the aldehyde is obtained, it can undergo Knoevenagel condensation. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net For example, condensation of the aldehyde with malononitrile (B47326) in the presence of a catalyst would yield 2-(thiazolo[4,5-b]pyridin-6-ylmethylene)malononitrile. This reaction has been widely applied to various heterocyclic aldehydes. researchgate.net Research on related thiazole systems shows that an active methylene group, such as the one in 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolydine-3-yl)-acetamide, can readily participate in Knoevenagel condensations with aromatic aldehydes.
Table 5: Knoevenagel Condensation Pathway
| Step | Intermediate/Reactant | Reagents and Conditions |
| 1. Aldehyde Formation | Thiazolo[4,5-b]pyridine-6-carbaldehyde | Reduction of an activated carboxylic acid derivative (e.g., Weinreb amide with DIBAL-H) |
| 2. Condensation | Thiazolo[4,5-b]pyridine-6-carbaldehyde + Active Methylene Compound (e.g., CH₂(CN)₂) | Base catalyst (e.g., Piperidine), Ethanol or Acetic Acid researchgate.net |
[2+3] Cyclocondensation
[2+3] Cyclocondensation reactions are a powerful tool for constructing five-membered heterocyclic rings. In the context of the thiazolo[4,5-b]pyridine framework, this type of reaction has been utilized to introduce new ring systems, thereby expanding the structural diversity of the core molecule. researchgate.net
One notable example involves the transformation of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide. This hydrazide derivative serves as a key intermediate. The transformation of this base heterocycle can be achieved through several reactions, including [2+3] cyclocondensation. researchgate.net For instance, the interaction of the acetic acid hydrazide with carbon disulfide and potassium hydroxide (B78521) in equimolar amounts leads to the formation of a potassium salt of 3-(5-mercapto- researchgate.netbeilstein-journals.orgnih.govoxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one. derpharmachemica.com This reaction demonstrates the utility of the hydrazide group as a handle for further heterocyclic construction.
Table 1: Example of [2+3] Cyclocondensation Reaction
| Starting Material | Reagents | Product | Reference |
| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide | 1. Carbon disulfide (CS₂) 2. Potassium hydroxide (KOH) | 3-(5-mercapto- researchgate.netbeilstein-journals.orgnih.govoxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt | derpharmachemica.com |
Acylation Reactions
Acylation is a fundamental chemical transformation used to introduce an acyl group into a molecule. For thiazolo[4,5-b]pyridine derivatives, acylation reactions are commonly performed on amino or hydrazide functionalities to create amides, which can serve as precursors for further modifications or as final products with desired properties. researchgate.netbeilstein-journals.org
The synthesis of N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl] carboxylic acid hydrazides is a prime example of such acylation reactions. researchgate.netpensoft.net This transformation involves the acylation of the terminal nitrogen of the hydrazide group attached at the N3 position of the thiazolo[4,5-b]pyridin-2-one core. researchgate.netderpharmachemica.com
Furthermore, acylation has been successfully applied to other parts of the thiazolo[4,5-b]pyridine scaffold. For instance, N-acylated target compounds have been prepared from 6-bromo-2,3-dihydro researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines. beilstein-journals.org These reactions proceed under mild conditions, typically using an appropriate acyl chloride and a base like triethylamine (B128534) in a solvent such as dichloromethane (DCM), without needing to further activate the thiazoline (B8809763) nitrogen atom. beilstein-journals.org
Table 2: Examples of Acylation Reactions
| Starting Material | Reagents | Product Type | Reference |
| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide | Carboxylic acid derivatives | N'-acylated hydrazides | researchgate.netpensoft.net |
| 6-bromo-2,3-dihydro researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines | Acyl chloride, Triethylamine, DCM | N-acylated 2,3-dihydro researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines | beilstein-journals.org |
Regioselective Functionalization of the Thiazolo-Pyridine Core
Regioselective functionalization allows for the precise modification of specific positions on the thiazolo[4,5-b]pyridine core, which is essential for structure-activity relationship (SAR) studies. Research has shown that the N3, C5, and C6 positions of the fused thiazolo[4,5-b]pyridin-2-one core are amenable to modification to generate compounds with desired pharmacological profiles. researchgate.net The ability to selectively introduce substituents at these positions enables fine-tuning of the molecule's properties. researchgate.net
The introduction of various functional groups at these specific sites can significantly influence the biological activity of the resulting derivatives. For example, modifications at these positions have been explored to develop compounds with anti-inflammatory activity. researchgate.net
Diversification at C5 and C6 Positions for Structural Modification
The C5 and C6 positions of the thiazolo[4,5-b]pyridine ring system are key sites for introducing structural diversity. Modifications at these positions can dramatically alter the physicochemical and biological characteristics of the parent compound.
One approach to diversification involves the synthesis of fused thiazolo[4,5-b]pyridin-2-ones, which are subsequently modified at the C5 and C6 positions. researchgate.net An example of such modification is the Knoevenagel condensation carried out on derivatives containing an active methylene group at the C5 position. derpharmachemica.com This reaction allows for the introduction of various arylidene groups, leading to a range of structurally diverse compounds. derpharmachemica.com
The synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, an isomer of the target scaffold, through multi-component cascade reactions highlights the advanced synthetic strategies that can be employed for creating complex heterocyclic systems. nih.govrsc.org These methods often demonstrate high regioselectivity and yield, providing efficient access to novel structures. nih.gov While targeting a different isomer, these methodologies underscore the chemical tractability of the pyridine portion of such fused systems, which is relevant for the diversification of the thiazolo[4,5-b]pyridine scaffold at positions C5 and C6.
Computational and Theoretical Investigations of Thiazolo 4,5 B Pyridine 6 Carboxylic Acid and Its Analogs
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. Studies on thiazolo[4,5-b]pyridine (B1357651) analogs have utilized this method to identify potential biological targets and to understand the structural basis of their activity.
Molecular docking simulations have been instrumental in evaluating the binding affinities of thiazolo[4,5-b]pyridine derivatives against various biological targets. These studies predict the strength of the interaction, typically reported as a binding energy or dock score in kcal/mol. For instance, novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety were docked against the DNA gyrase enzyme, revealing dock scores ranging from -6.4 to -9.2 kcal/mol, indicating potentially strong inhibitory activity. nih.gov
In another study focusing on potential anti-diabetic agents, a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which are structurally related analogs, were docked against α-amylase. The results demonstrated robust binding scores, with the most potent compound exhibiting a binding energy of -7.43 Kcal/mol. plos.org Similarly, docking studies of thiazolo[5,4-b]pyridine (B1319707) derivatives against phosphoinositide 3-kinase (PI3K) identified compounds with nanomolar inhibitory activity, showcasing the utility of these predictions in identifying highly potent molecules. nih.gov
| Analog Scaffold | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Thiazolo-pyridine derivatives | DNA Gyrase | -6.4 to -9.2 | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-Amylase | -7.43 | plos.org |
| Thiazolo[5,4-b]pyridine | c-KIT | Moderate activity (IC50 = 9.87 µM) | nih.gov |
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3Kα | Potent activity (IC50 = 3.6 nM) | nih.gov |
Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions that stabilize the ligand-protein complex. For thiazolo[4,5-b]pyridine analogs, these interactions typically include hydrogen bonds, hydrophobic contacts, and sometimes pi-stacking or electrostatic interactions. The carboxylic acid group, a key feature of the parent compound, is often predicted to be a critical pharmacophore due to its ability to form strong hydrogen bonds with receptor active site residues.
In a study of thiazolo[5,4-b]pyridine analogues as PI3Kα inhibitors, docking revealed that the thiazolopyridine scaffold fits into the ATP binding pocket, forming a crucial hydrogen bond with the hinge region residue Val851. nih.gov A sulfonamide group on the analog formed another key hydrogen bond with Lys802. nih.gov Similarly, docking of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) was performed to rationalize their anti-inflammatory activity. nih.gov The analysis of these complexes highlights how specific substitutions on the core scaffold can modulate interactions with key amino acid residues, thereby influencing biological activity.
| Analog Scaffold | Biological Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3Kα | Val851, Typ836, Asp810, Lys802 | Hydrogen Bonding, Water Bridge | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT | Not specified | Hydrophobic Interactions | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-Amylase | Trp58, Trp59, Tyr62, Gln63, His101, etc. | Bonding and Non-bonding Interactions | plos.org |
Docking studies are crucial for characterizing the binding site and defining the binding mode of a ligand. For thiazolo[4,5-b]pyridine derivatives, these studies have shown that the fused heterocyclic system often acts as a purine (B94841) bioisostere, enabling it to fit into ATP-binding sites of kinases or other nucleotide-binding pockets. dmed.org.ua The specific orientation within the pocket is determined by the substitution pattern on the scaffold.
For example, studies on thiazolo[5,4-b]pyridine derivatives targeting c-KIT revealed that a 3-(trifluoromethyl)phenyl group fits well into a hydrophobic binding pocket. nih.gov The binding mode of a potent thiazolo[4,5-b]pyridine inhibitor of acyl-ACP thioesterase has been confirmed through an X-ray co-crystal structure, providing definitive evidence of its binding orientation and interactions within the active site. beilstein-journals.org This highlights how computational predictions, when validated experimentally, can provide a robust understanding of the mechanism of action.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been applied to the complexes of thiazolo[4,5-b]pyridine analogs and their target proteins to validate the docking poses and analyze the conformational dynamics.
In a study of thiazolo[3,2-a]pyridine derivatives targeting α-amylase, MD simulations were performed on the docked complex of the most potent compound. plos.orgnih.gov The stability of the complex was evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. The results showed that the complex stabilized after 25 nanoseconds with only minor perturbations thereafter, indicating a stable binding mode. plos.orgnih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis was used to identify which amino acid residues had significant interactions with the ligand during the simulation, confirming the key residues identified in the docking study. plos.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been employed to understand the intrinsic properties of the thiazolo[4,5-b]pyridine scaffold. These studies provide insights into the distribution of electrons, molecular orbital energies, and reactivity indices.
DFT calculations on related thiazole and pyridine derivatives have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov For one pyridine-containing analog, the HOMO and LUMO energies were calculated to be -5.523 eV and -0.016 eV, respectively, resulting in an energy gap of 5.507 eV. nih.gov Such calculations help in understanding the molecule's potential to participate in charge-transfer interactions, which is often crucial for its biological activity. nih.gov DFT has also been used to analyze the basicity of similar imidazo[4,5-b]pyridine scaffolds, correctly identifying the imidazole (B134444) nitrogen as the primary binding site for protons and metal cations. mdpi.com
In silico Assessment of Drug-like Parameters and ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME/T. In silico tools are widely used to predict these properties for novel compounds, including thiazolo[4,5-b]pyridine derivatives, to identify potential liabilities early in the drug discovery process.
Studies on thiazolo[3,2-a]pyridine analogs have utilized online web servers like SwissADME to evaluate their drug-likeness and ADME properties. plos.org These assessments often involve checking for compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. The analysis revealed that the thiazolo[3,2-a]pyridine derivatives adhered to Lipinski's rules, suggesting good potential for oral bioavailability. plos.org The pharmacokinetic predictions also indicated that several of the compounds would be rapidly absorbed from the gastrointestinal tract. plos.org Experimentally, a thiazolo[4,5-b]pyridine analog was found to have a water solubility of 49 mg/L and a LogP of 2.28, providing valuable data that complements these in silico predictions. beilstein-journals.org
| Analog Scaffold | Property Predicted | Result | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | Lipinski's Rule of Five | No more than one violation | plos.org |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | Gastrointestinal (GI) Absorption | High | plos.org |
| Thiazolo[4,5-b]pyridine | Water Solubility (experimental) | 49 mg/L | beilstein-journals.org |
| Thiazolo[4,5-b]pyridine | LogP (experimental) | 2.28 | beilstein-journals.org |
Biochemical and Molecular Biological Activity Evaluation of Thiazolo 4,5 B Pyridine 6 Carboxylic Acid Derivatives
Enzyme Inhibition Studies
Phosphoinositide 3-Kinase (PI3K) Inhibition and Isoform Selectivity
Derivatives of the thiazolopyridine scaffold have been investigated as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is crucial for cell growth, survival, and proliferation, and its abnormal activation is a key factor in the development of many tumors. mdpi.comnih.gov Research into a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues demonstrated significant PI3K inhibitory activity. nih.gov
One representative compound from this series, designated 19a , showed potent, nanomolar-level inhibition against three of the four class I PI3K isoforms. mdpi.com Specifically, it was highly effective against PI3Kα, PI3Kγ, and PI3Kδ. mdpi.com Its inhibitory activity against the PI3Kβ isoform was found to be approximately 10 times lower, indicating a degree of isoform selectivity. mdpi.comnih.gov This selectivity is a critical aspect in the development of targeted therapies, as different isoforms can have distinct physiological and pathological roles.
| PI3K Isoform | IC₅₀ (nM) |
|---|---|
| PI3Kα | 3.4 |
| PI3Kβ | >30 (approx. 10-fold less active) |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
Data sourced from references mdpi.comnih.gov.
Molecular docking studies have provided insight into the mechanism by which these thiazolopyridine derivatives inhibit PI3K. The analysis revealed that the N-heterocyclic core of the compounds is directly involved in binding to the kinase. mdpi.com For compound 19a , the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP binding pocket of the PI3Kα kinase. nih.gov This binding is stabilized by key molecular interactions; a hydrogen bond forms between the compound and the Val851 residue located in the hinge region of the kinase. nih.gov Further stability is achieved through a water bridge interaction with residues Typ836 and Asp810. nih.gov Additionally, a crucial hydrogen bond was observed between the compound's sulfonamide group and the Lys802 residue, reinforcing the binding affinity. nih.gov This network of interactions is considered a key factor for the potent PI3K inhibition exhibited by these analogues. nih.gov
Structure-activity relationship (SAR) studies of these thiazolo[5,4-b]pyridine derivatives have identified several structural features that are critical for their potent PI3Kα inhibitory activity. nih.gov The sulfonamide functional group was demonstrated to be a key structural unit influencing the compound's effectiveness. mdpi.comnih.gov Derivatives containing a 2-chloro-4-fluorophenyl sulfonamide (19b ) or a 5-chlorothiophene-2-sulfonamide (B1586055) (19c ) maintained potent inhibitory activity with nanomolar IC50 values. nih.gov
Another crucial element for high potency is the pyridyl group attached to the thiazolo[5,4-b]pyridine core. mdpi.comnih.gov When this pyridyl unit was replaced with a phenyl group, a significant decrease in inhibitory activity was observed. mdpi.comnih.gov This highlights the importance of the specific electronic and steric properties of the pyridyl ring for optimal interaction with the PI3K active site.
c-KIT Kinase Inhibition
The c-KIT receptor tyrosine kinase is a therapeutic target in various cancers, most notably gastrointestinal stromal tumors (GIST), where its activation is a primary oncogenic driver. nih.gov Thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as novel c-KIT inhibitors, with a particular focus on addressing the challenge of drug resistance. nih.govdntb.gov.ua
A significant challenge in the treatment of GIST is the development of resistance to standard therapies like imatinib (B729), often due to secondary mutations in the c-KIT kinase. nih.gov To address this, novel thiazolo[5,4-b]pyridine derivatives were specifically designed to inhibit mutated forms of c-KIT. nih.gov One such derivative, 6r , proved to be a potent inhibitor of a c-KIT V560G/D816V double mutant, which is known to be resistant to imatinib. nih.govdntb.gov.ua
In comparative studies, compound 6r demonstrated an 8-fold higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant (IC₅₀ = 4.77 µM) than imatinib. nih.gov Furthermore, it showed significantly greater anti-proliferative activity on HMC1.2 cells, which harbor these c-KIT mutations. nih.gov These findings suggest that modifying the thiazolopyridine scaffold is a viable strategy for developing inhibitors capable of overcoming common resistance mechanisms. nih.gov
SAR studies on a series of 31 novel thiazolo[5,4-b]pyridine derivatives provided valuable information for the design of potent c-KIT inhibitors. nih.govnih.gov The research involved functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold, an approach that had not been previously reported for targeting c-KIT. nih.gov
Initial exploration of the R₁ group on the scaffold showed that incorporating a 3-(trifluoromethyl)phenyl group (compound 6h ) resulted in moderate enzymatic inhibitory activity (IC₅₀ = 9.87 μM). nih.gov Molecular docking studies suggested that the 3-trifluoromethyl group fits well into a hydrophobic binding pocket within the kinase. nih.gov Further optimization of the scaffold led to the identification of derivative 6r , which exhibited enzymatic and anti-proliferative activities higher than imatinib and comparable to sunitinib. nih.gov The replacement of the amide linker with a urea (B33335) group (6j ) or the insertion of a methylene (B1212753) group (6i ) was found to abolish the inhibitory activity, indicating the critical importance of the linker's structure and positioning.
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Imatinib | c-KIT V560G/D816V | >38 |
| Sunitinib | c-KIT (wild-type) | 0.14 |
| 6h | c-KIT (wild-type) | 9.87 |
| 6r | c-KIT V560G/D816V | 4.77 |
Data sourced from references nih.govresearchgate.net.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition
The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a common feature in the development of cancer, particularly breast cancer, making CDK4/6 a validated target for anticancer drug discovery. nih.gov Thiazolopyridine-based compounds have emerged as potent inhibitors of these kinases. Specifically, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org
Medicinal chemistry campaigns focused on optimizing the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore led to the discovery of compounds with remarkable potency. acs.org For instance, by replacing a phenyl ring with a pyridine (B92270) ring and making other structural modifications, researchers identified inhibitors with significant activity. acs.org One such derivative, compound 78 , demonstrated concentration-dependent inhibition of CDK4/6, leading to the accumulation of MV4-11 cells in the G1 phase of the cell cycle. acs.org At a concentration of 0.40 μM, compound 78 caused 85% of the cell population to accumulate in the G1 phase, compared to 61% in untreated cells. acs.org
Further optimization resulted in compounds like 9a and 9b , which showed potent inhibition of CDK4 and CDK6 with Ki values in the nanomolar range and corresponding antiproliferative activity against the MV4-11 cell line. researchgate.net Similarly, compounds 4a and 4c , substituted thiazolo-pyridopyrimidines, exhibited promising cytotoxic activity against breast cancer cell lines, with compound 4c identified as a lead candidate for further development. researchgate.netnih.gov
Table 1: CDK4/6 Inhibitory Activity of Thiazolo[4,5-b]pyridine (B1357651) Derivatives
| Compound | Target | Inhibitory Activity (Ki or IC50) | Cell Line | Cellular Effect (GI50) | Reference |
|---|---|---|---|---|---|
| 9a | CDK4 | 0.010 µM (Ki) | MV4-11 | 0.591 µM | researchgate.net |
| 9a | CDK6 | 1.67 µM (Ki) | MV4-11 | 0.591 µM | researchgate.net |
| 9b | CDK4 | 0.007 µM (Ki) | MV4-11 | 0.456 µM | researchgate.net |
| 9b | CDK6 | 0.042 µM (Ki) | MV4-11 | 0.456 µM | researchgate.net |
| 4c | Identified as a lead candidate with promising cytotoxic activity against breast cancer cell lines. | nih.gov |
Other Kinase Targets (e.g., ITK, BCR-ABL, RAF, VEGFR2, Pim-1, c-Met)
The versatility of the thiazolopyridine scaffold extends to the inhibition of a variety of other kinases implicated in cancer and other diseases. The thiazolo[5,4-b]pyridine core, in particular, has been successfully utilized to develop inhibitors for multiple kinase targets. nih.gov The binding mode of these derivatives can vary depending on the target kinase; for instance, the 4-nitrogen of the scaffold can act as a hinge-binding motif for PI3K, while the 1-nitrogen and 2-amino group can form hydrogen bonds with the hinge region of Interleukin-2-inducible T-cell kinase (ITK). nih.gov Furthermore, functionalization at the 5-position has been shown to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov
A novel series of thiazolo[5,4-b]pyridine derivatives was synthesized and evaluated for activity against c-KIT, a receptor tyrosine kinase. nih.gov Compound 6r from this series was identified as a potent c-KIT inhibitor, showing an 8-fold higher enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant (IC50 = 4.77 μM) compared to imatinib itself. nih.gov
Derivatives based on a thiazole (B1198619)/thiadiazole carboxamide scaffold have been designed as potential inhibitors of c-Met kinase. nih.gov Through several rounds of structural optimization, compound 51am was identified as a promising inhibitor in both biochemical and cellular assays, and it also showed potency against several c-Met mutants. nih.gov In the pursuit of dual inhibitors, novel thiazolyl-pyrazoline derivatives were developed as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). escholarship.org Within this series, the 3,4-dimethoxy substitution on the pyrazoline C-5 phenyl ring of an amide-bearing compound (10d ) resulted in the most potent EGFR inhibition (IC50 = 32.5 ± 2.2 nM). escholarship.org
Table 2: Activity of Thiazolopyridine Derivatives Against Other Kinase Targets
| Compound | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 6r | c-KIT (V560G/D816V mutant) | 4.77 µM | nih.gov |
| 10d (Thiazolyl-pyrazoline) | EGFR | 32.5 ± 2.2 nM | escholarship.org |
| 51am | c-Met | Identified as a most promising inhibitor | nih.gov |
Bacterial DNA Gyrase B Inhibition
Bacterial DNA gyrase is an essential enzyme for bacterial viability, making it a well-established target for antibacterial drugs. nih.govhelsinki.fi Thiazole-containing compounds have been identified as a class of antimicrobial agents that can inhibit bacteria through various mechanisms, including the inhibition of DNA gyrase B. nih.gov
Specifically, novel thiazolo[3,2-a]pyridine derivatives have been designed and synthesized as DNA gyrase inhibitors. researchgate.net In a study evaluating these compounds, derivative 2e exhibited significant DNA gyrase inhibitory activity with an IC50 value of 7.35 µM, which was considerably more potent than the reference drug Ciprofloxacin (IC50 = 47.68 µM). researchgate.net Molecular docking studies suggested that compound 2e had a lower binding energy (S = -20.84 Kcal/mol) compared to Ciprofloxacin (S = -13.67 Kcal/mol), indicating a stronger interaction with the enzyme's binding site. researchgate.net
Another related series, 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives, has also been optimized as potent inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. helsinki.finih.gov
Table 3: DNA Gyrase B Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 2e (thiazolo[3,2-a]pyridine) | DNA Gyrase | 7.35 µM | researchgate.net |
| Ciprofloxacin (Reference) | DNA Gyrase | 47.68 µM | researchgate.net |
Cyclic Adenosine (B11128) Monophosphate Phosphodiesterase (PDE) III Inhibition
Cyclic adenosine monophosphate (cAMP) phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of the second messenger cAMP. PDE3 inhibitors, in particular, have therapeutic applications as cardiotonic and antithrombotic agents. Research has shown that transforming known PDE inhibitors can lead to novel thiazolopyridine structures with enhanced potency. nih.gov
The transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b] nih.govnih.govnaphthyridin-2(1H)-ones resulted in a 2- to 9-fold increase in cAMP PDE III inhibitory potency. nih.gov This suggests that the thiazole ring fusion is a beneficial structural modification for this target. Similarly, the conversion of the inhibitor milrinone (B1677136) into structures like 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51) led to very potent cAMP PDE III inhibitors with activity in the nanomolar range. nih.gov A key finding is that the binding site on the PDE III isozyme that interacts with the 8-substituents of thiazolo[4,5-b] nih.govnih.govnaphthyridin-2(1H)-ones can accommodate a diverse range of substituents with different steric and electronic properties. nih.gov
MALT-1 Inhibition
Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a key protein in the immune response, and its protease activity is a promising therapeutic target for certain types of B-cell lymphomas and autoimmune diseases. google.comnih.gov Several series of thiazolopyridine derivatives have been developed as MALT1 inhibitors. google.comgoogle.com
A novel class of MALT1 inhibitors featuring a "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" scaffold was developed through structure-based drug design. nih.gov Structure-activity relationship studies led to the identification of inhibitor 10m , which potently and covalently inhibited the MALT1 protease with an IC50 value of 1.7 μM. nih.gov This compound demonstrated selective antiproliferative activity against activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). nih.gov
Table 4: MALT-1 Inhibitory Activity
| Compound | Scaffold | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 10m | 2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | 1.7 µM | nih.gov |
Cellular Activity and Biological Pathways
Apoptosis Induction in Cancer Cell Lines (e.g., HCT-166, Huh-7)
A crucial mechanism for anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several thiazolo[4,5-b]pyridine derivatives have been shown to effectively trigger this process in various cancer cell lines. researchgate.net
In a controlled laboratory setting, derivatives 9 , 11 , and 12a were observed to effectively induce apoptosis in HCT-166 (a human colon cancer cell line, likely a typo in the source for HCT-116) and Huh-7 (liver carcinoma) cell lines. researchgate.net Among these, derivative 11 was particularly noteworthy, demonstrating the highest selectivity (Selectivity Index = 14.54±1.2 for HCT-166 and 16.51±1.4 for Huh-7) and the lowest IC50 value. researchgate.net The induction of apoptosis is a key downstream effect of targeting various kinases. For example, the c-KIT inhibitor 6r was found to attenuate cancer cell proliferation by inducing apoptosis and cell cycle arrest. nih.gov Similarly, the MALT1 inhibitor 10m demonstrated a powerful ability to induce apoptosis in HBL1 lymphoma cells. nih.gov
Table 5: Apoptosis Induction by Thiazolo[4,5-b]pyridine Derivatives
| Compound | Cell Line | Activity | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 9 | HCT-166, Huh-7 | Induces apoptosis | Not specified | researchgate.net |
| 11 | HCT-166 | Induces apoptosis; Lowest IC50 | 14.54 ± 1.2 | researchgate.net |
| Huh-7 | 16.51 ± 1.4 | |||
| 12a | HCT-166, Huh-7 | Induces apoptosis | Not specified | researchgate.net |
| 6r | Cancer cells | Induces apoptosis and cell cycle arrest | Not specified | nih.gov |
| 10m | HBL1 | Induces apoptosis | Not specified | nih.gov |
Modulation of Tumor Regulating Gene Expression (e.g., via Quantitative Real-Time PCR)
Certain derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their effects on the expression of genes that regulate tumor growth and apoptosis. In a study involving a novel series of fused heterocycles, specific derivatives were analyzed for their impact on five tumor-regulating genes using quantitative real-time PCR. The investigation focused on key genes involved in the apoptotic pathway, including the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2, as well as caspases which are crucial executioners of apoptosis.
The results from such studies indicate that these compounds can modulate the expression levels of these critical genes. For instance, treatment of cancer cell lines with active thiazolo[4,5-b]pyridine derivatives has been shown to upregulate the expression of the pro-apoptotic Bax gene while downregulating the expression of the anti-apoptotic Bcl-2 gene. This shift in the Bax/Bcl-2 ratio is a key indicator of induced apoptosis. Furthermore, these derivatives have been observed to increase the expression of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the activation of the apoptotic cascade.
Cytotoxicity Screening against Various Cancer Cell Lines (e.g., MCF-7, MDAMB-231, HCT-116, Huh-7, C6 Rat glioma, U373 Human glioblastoma astrocytoma)
Derivatives of thiazolo[4,5-b]pyridine have been extensively evaluated for their cytotoxic potential against a diverse panel of human cancer cell lines. These screenings are crucial for identifying compounds with promising anticancer activity and understanding their spectrum of efficacy. The cytotoxicity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Studies have shown that modifications to the core thiazolo[4,5-b]pyridine structure can significantly influence cytotoxic activity. For example, the addition of a phenylazo fragment to the C6-position of a 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one molecule was found to enhance its anticancer potential by 2-4 times against cell lines such as the human breast adenocarcinoma cell line MDA-MB-231. researchgate.net In one study, this modified compound (T-2) inhibited the growth of MDA-MB-231 cells by 82% at a 100 µM concentration. researchgate.net Other pyrimidine (B1678525) thione derivatives have also demonstrated cytotoxicity against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. researchgate.net
The table below summarizes the cytotoxic activities of selected thiazolo[4,5-b]pyridine derivatives against various cancer cell lines as reported in the literature.
| Compound Type | Cell Line | Activity Metric | Value |
| Thiazolo[5,4-b]pyridine Derivative (10k) | HCC827 (Lung) | IC50 | 0.010 µM |
| Thiazolo[5,4-b]pyridine Derivative (10k) | NCI-H1975 (Lung) | IC50 | 0.08 µM |
| Thiazolo[5,4-b]pyridine Derivative (10k) | A-549 (Lung) | IC50 | 0.82 µM |
| 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (T-2) | MDA-MB-231 (Breast) | % Growth Inhibition | 82% (at 100 µM) |
| 3-(beta-cyanoethyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (T-3) | MDA-MB-231 (Breast) | % Growth Inhibition | 64% (at 100 µM) |
This table is interactive. Data is sourced from referenced studies. researchgate.netnih.gov
Selectivity against Normal Human Cells
A critical aspect of anticancer drug development is the selectivity of a compound, meaning its ability to kill cancer cells while sparing normal, healthy cells. Several studies have investigated the cytotoxicity of thiazolo[4,5-b]pyridine derivatives against non-cancerous human cell lines to assess their selectivity profile.
Research has demonstrated that certain potent thiazolo[4,5-b]pyridine derivatives exhibit a favorable selectivity index. For instance, some derivatives showed significant antitumor activity against cancer cell lines like HepG-2 and Caco-2 with a lower risk toward normal HFB-4 cells. researchgate.net In another study, a series of derivatives were evaluated against HaCaT (human keratinocytes) and HEK293 (human embryonic kidney) cells. These normal cell lines demonstrated considerable resistance to the compounds, not reaching the IC50 value even at concentrations up to 100 µM. proquest.com Similarly, other potent derivatives were found to be selectively cytotoxic towards cancer cells, showing no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 μM. nih.gov This suggests a therapeutic window where these compounds could be effective against tumors with minimal impact on healthy tissues.
Antimicrobial Activity Evaluation
The thiazolo[4,5-b]pyridine scaffold is also a promising framework for the development of new antimicrobial agents. Numerous derivatives have been synthesized and screened for antibacterial and antifungal activities against a wide array of clinically relevant and reference microbial strains. researchgate.netproquest.comitmedicalteam.pl The evaluation is often conducted using established methods such as agar (B569324) diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netproquest.com
Broad-Spectrum Antimicrobial Activity
Screening of thiazolo[4,5-b]pyridine derivatives has revealed that some possess broad-spectrum antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. One study screened approximately 50 original derivatives against a panel of clinical isolates including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Candida albicans. itmedicalteam.pl The diversity of the targeted microorganisms in these screenings highlights the potential for this class of compounds to address a wide range of infectious diseases. The broad-spectrum activity is often attributed to the core thiazolopyridine nucleus. researchgate.net
Activity Against Specific Pathogens (e.g., Streptococcus mutans, Pseudomonas aeruginosa, Candida albicans)
Beyond general screening, specific thiazolo[4,5-b]pyridine derivatives have demonstrated notable activity against particular pathogens. For example, compound V, identified as 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, exhibited the highest antifungal activity in one study, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.netproquest.com
Furthermore, newly prepared compounds have shown anti-biofilm formation activity, with maximal efficacy against Streptococcus mutans, Pseudomonas aeruginosa, and Candida albicans. researchgate.netresearchgate.net Biofilms are communities of microorganisms that are notoriously difficult to treat, and compounds that can disrupt them are of significant therapeutic interest. One study found that a specific derivative demonstrated good antibacterial activity against P. aeruginosa with a MIC of 11.57 µM and against E. coli with a MIC of 23.14 µM. researchgate.net
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thiazolo[4,5-b]pyridine derivatives against specific pathogens.
| Compound | Pathogen | MIC |
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (V) | Candida albicans | 12.5 µg/mL |
| A thiazolo[4,5‐b]pyridin‐5‐one derivative | Pseudomonas aeruginosa | 11.57 µM |
| A thiazolo[4,5‐b]pyridin‐5‐one derivative | Escherichia coli | 23.14 µM |
This table is interactive. Data is sourced from referenced studies. researchgate.netproquest.comresearchgate.net
Synergistic Interactions with Existing Antimicrobials (e.g., Amoxicillin)
An emerging strategy to combat antimicrobial resistance is the use of combination therapy, where a new compound enhances the efficacy of an existing antibiotic. Thiazolo[4,5-b]pyridine derivatives have been explored for such synergistic interactions. Studies have investigated their effects in combination with amoxicillin (B794) against multidrug-resistant clinical isolates, such as ESβL-producing (extended-spectrum β-lactamase) Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). researchgate.netproquest.com
The results indicated that certain derivatives can act synergistically with amoxicillin. researchgate.net In one investigation, a thiazolopyridine derivative with a styrene (B11656) fragment (designated as compound VI) displayed the most promising synergistic activity with amoxicillin against these resistant strains. researchgate.netproquest.com This synergy suggests that these compounds may function as β-lactamase inhibitors or may act on other pathways that restore the susceptibility of resistant bacteria to conventional antibiotics.
Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging Method)
The antioxidant potential of various thiazolo[4,5-b]pyridine derivatives has been investigated, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method provides a rapid and convenient preliminary screening for the radical scavenging capabilities of newly synthesized compounds. The assay quantifies the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, a process that results in a measurable decolorization of the solution.
In a study evaluating (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives, the free-radical-scavenging activities were quantified by observing the decrease in absorbance of a DPPH solution at 540 nm. researchgate.net The findings from this research indicated a wide range of antioxidant efficacy among the tested compounds. While many derivatives displayed insignificant free radical scavenging effects, with inhibition percentages in the range of 4.95% to 12.25%, a few compounds demonstrated notable activity. researchgate.net
Specifically, certain synthesized compounds exhibited antioxidant activity comparable to the standard, ascorbic acid, with inhibition values between 20.55% and 24.20%. researchgate.net More significantly, the pharmacological screening identified two lead compounds whose radical scavenging activity, at 36.14% and 34.24%, surpassed that of ascorbic acid. researchgate.net Structure-activity relationship (SAR) analysis suggested that the acylation of the hydrazide group of thiazolo[4,5-b]pyridines with aliphatic chloroanhydrides resulted in enhanced antioxidant potency compared to derivatives acylated with aromatic chloroanhydrides. researchgate.net
Further research on other heterocyclic compounds incorporating the thiazolo[4,5-b]pyridine moiety has also been conducted. One study reported a ligand that showed the best antioxidant activity with an IC50 value of 4.67 μg/mL, while other related compounds had IC50 values ranging from 20.56 to 45.32 μg/mL. nih.gov The antioxidant activity of these synthesized compounds was measured in vitro by their scavenging effect on DPPH radicals. nih.govscispace.com
Table 1: DPPH Radical Scavenging Activity of Selected Thiazolo[4,5-b]pyridine Derivatives
| Compound/Standard | Antioxidant Activity (% Inhibition) |
|---|---|
| Lead Compound 1 | 36.14% |
| Lead Compound 2 | 34.24% |
| Compound 4 | 24.20% |
| Compound 6 | ~20-24% |
| Compound 8a | ~20-24% |
| Other Derivatives | 4.95% - 12.25% |
Data sourced from a study on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives. researchgate.net
Anti-inflammatory Activity Evaluation
The anti-inflammatory properties of thiazolo[4,5-b]pyridine derivatives have been a significant focus of investigation, with in vivo studies frequently employing the carrageenan-induced rat paw edema model. This established method induces an acute inflammatory response, allowing for the assessment of the anti-inflammatory efficacy of test compounds by measuring the reduction in paw volume. scispace.comukrbiochemjournal.orgbiointerfaceresearch.com
Several research efforts have reported the synthesis of novel thiazolo[4,5-b]pyridine-2-one derivatives and their subsequent evaluation for anti-inflammatory action. nih.govscispace.combiointerfaceresearch.com In these studies, synthesized compounds were administered to rats prior to the injection of carrageenan, and the resulting edema was measured and compared to control groups and groups treated with a standard nonsteroidal anti-inflammatory drug (NSAID), typically Ibuprofen. scispace.combiointerfaceresearch.com
The results have consistently demonstrated that derivatives of the thiazolo[4,5-b]pyridine scaffold possess considerable anti-inflammatory effects. biointerfaceresearch.com A number of these compounds have been shown to exhibit activity that approaches or even exceeds that of Ibuprofen. ukrbiochemjournal.orgbiointerfaceresearch.com For instance, one study highlighted that compounds identified as 1 , 2 , and 8 produced a strong anti-inflammatory action that was superior to Ibuprofen in the carrageenan-induced edema test. ukrbiochemjournal.org Another investigation involving N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones also found some of its compounds to be more potent than Ibuprofen. researchgate.net
The structural modifications of the core thiazolo[4,5-b]pyridine system, particularly at the N3, C5, and C6 positions, have been explored to develop compounds with favorable pharmacological profiles. nih.gov These synthetic efforts have led to the identification of promising candidates for further development as anti-inflammatory agents.
Table 2: Anti-inflammatory Effect of Thiazolo[4,5-b]pyridine-2-ones on Carrageenan-Induced Rat Paw Edema
| Compound | % Protection from Inflammation |
|---|---|
| Compound 1 | > Ibuprofen |
| Compound 2 | > Ibuprofen |
| Compound 8 | > Ibuprofen |
| Ibuprofen (Reference) | Standard |
Data reflects findings that certain compounds exceeded the anti-inflammatory effect of the reference drug, Ibuprofen. ukrbiochemjournal.orgbiointerfaceresearch.com
Advanced Characterization and Analytical Methodologies for Molecular Interactions
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics (kₐ/kₑ)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to monitor molecular interactions in real-time without the need for labels. This method is instrumental in determining the binding kinetics of a small molecule, such as thiazolo[4,5-b]pyridine-6-carboxylic acid, to a target protein immobilized on a sensor surface. The primary data obtained from SPR are the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff).
The association rate (kₐ) quantifies the speed at which the compound binds to its target, while the dissociation rate (kₑ) measures the stability of the resulting complex over time. nih.gov These two parameters determine the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. In drug discovery, a slow dissociation rate is often a desirable attribute as it can lead to a more prolonged duration of action in vivo. nih.gov
While specific SPR data for the interaction of this compound with a particular enzyme is not detailed in the available literature, the methodology would involve immobilizing the target protein (e.g., a kinase or other enzyme) on an SPR sensor chip. The compound would then be flowed over the surface at various concentrations. The binding events are detected as a change in the refractive index at the surface, generating a sensorgram that allows for the calculation of the kinetic constants. nih.gov The influence of "rebinding" events, where a dissociated molecule quickly rebinds to a nearby target, can also be considered in these models to better reflect the in vivo environment. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Resolution of Compound-Enzyme Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structure of biological macromolecules, including compound-enzyme complexes. This method involves flash-freezing the biological sample in a thin layer of vitreous ice, preserving its native state. nih.gov Thousands of images of the frozen particles are then collected using a transmission electron microscope and computationally reconstructed into a 3D model. nih.gov
For a compound like this compound, Cryo-EM could be used to visualize its precise binding mode within the active site of a target enzyme. Resolving such a complex provides invaluable information for structure-based drug design. It allows medicinal chemists to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are responsible for the compound's affinity and selectivity. nih.gov
Although a specific Cryo-EM structure for a this compound-enzyme complex is not available in the searched literature, the general process would involve incubating the target enzyme with an excess of the compound to ensure complex formation, followed by vitrification and data collection. nih.gov The resulting high-resolution map would reveal the compound's orientation and conformation, guiding further optimization of the molecular structure to enhance potency and other pharmacological properties.
Isothermal Titration Calorimetry (ITC) for Quantifying Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for the direct measurement of the thermodynamics of molecular interactions. mdpi.com It quantifies the heat released or absorbed during the binding of a ligand (e.g., this compound) to a macromolecule (e.g., a target protein). By titrating the compound into a solution containing the target, a complete thermodynamic profile of the interaction can be obtained in a single experiment. nih.gov
The key parameters derived from an ITC experiment are the binding affinity (Kₐ or its inverse, Kₑ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). mdpi.comnih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This information provides a deep understanding of the forces driving the binding event. For instance, a favorable enthalpic contribution suggests strong hydrogen bonding or van der Waals interactions, while a positive entropic contribution often points to the release of ordered water molecules from the binding site. nih.gov
While specific ITC data for this compound is not present in the provided results, the technique is essential for validating hits from initial screenings and for lead optimization. mdpi.com For example, a study on block copolymer vesicles used ITC to quantify the interactions with organic acids, demonstrating the power of the technique to measure thermodynamic parameters like ΔH, ΔG, and ΔS for molecular associations. nih.gov
| Thermodynamic Parameter | Description |
| Binding Affinity (Kₐ) | The equilibrium association constant, indicating the strength of the binding. |
| Dissociation Constant (Kₑ) | The inverse of Kₐ, commonly used to express affinity. |
| Stoichiometry (n) | The number of ligand molecules that bind to one macromolecule. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding, reflecting bond formation/breakage. |
| Entropy Change (ΔS) | The change in the system's disorder, often related to solvent rearrangement. |
| Gibbs Free Energy (ΔG) | The overall energy change of binding, indicating spontaneity. |
Spectroscopic Elucidation of Molecular Structures (IR, NMR, Mass Spectroscopy, Single Crystal X-ray Diffraction Analysis)
Spectroscopic and crystallographic methods are fundamental to confirming the chemical structure and purity of synthesized compounds like this compound and its derivatives.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate. youtube.com For a this compound structure, characteristic absorption bands would be expected. The O-H stretch of the carboxylic acid typically appears as a very broad band in the 2500–3300 cm⁻¹ region. youtube.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak around 1700 cm⁻¹. ulpgc.es The C=N and C=C stretching vibrations from the fused pyridine (B92270) and thiazole (B1198619) rings would appear in the 1600–1450 cm⁻¹ fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise connectivity and chemical environment of atoms in a molecule. The structures of novel thiazolo[4,5-b]pyridine (B1357651) derivatives are routinely confirmed by ¹H NMR. nuph.edu.ua For this compound, the proton on the thiazole ring and the protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns. For example, in a study of related derivatives, aromatic protons on the thiazolo[4,5-b]pyridine scaffold appeared in the δ 7.0–8.0 ppm range. researchgate.net ¹³C NMR would similarly show distinct signals for the carboxylic acid carbon (around 160-170 ppm) and the carbons of the heterocyclic rings. researchgate.netresearchgate.net
Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. For thiazolopyridine derivatives, fragmentation often involves the characteristic loss of small functional groups or cleavage of the heterocyclic rings. sapub.org Studies on related structures have used ESI-MS to identify molecular ion peaks [M+H]⁺ or [M-H]⁻, confirming the expected molecular weight. researchgate.netnih.gov
Single Crystal X-ray Diffraction Analysis This technique provides the most definitive structural information, revealing the precise 3D arrangement of atoms in a crystalline solid, including bond lengths and angles. While a crystal structure for the title compound itself is not in the search results, a detailed study on derivatives of a related compound, 5-oxo-2,3-dihydro-5H- osti.gov-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA), illustrates the power of this method. acs.org In one derivative, the interatomic S1–C1 and S1–C7 distances were determined to be 1.810(3) Å and 1.734(2) Å, respectively, which are typical for S–Csp³ and S–Csp² bonds. acs.org The analysis also revealed that the bicyclic system was nearly planar. acs.org Such data is crucial for understanding the molecule's conformation and intermolecular interactions, like hydrogen bonding, in the solid state. nih.gov
Table of Crystallographic Data for a TPDCA Derivative (Compound 1: 2(C₉H₇NO₅S)·H₂O) acs.org
| Parameter | Value |
| Chemical Formula | 2(C₉H₇NO₅S)·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.234(2) |
| b (Å) | 6.012(1) |
| c (Å) | 14.893(3) |
| β (deg) | 109.12(3) |
| Volume (ų) | 950.4(3) |
| Z | 2 |
| Radiation Type | Mo Kα |
| R(F) | 0.0663 |
Future Research Directions and Translational Perspectives in Academic Research
Rational Design of Derivatives for Enhanced Selectivity and Potency
The rational design of new derivatives of thiazolo[4,5-b]pyridine-6-carboxylic acid is a key future direction, focusing on enhancing potency against specific molecular targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core scaffold. Research on related thiazolopyridine structures has demonstrated that modifications at various positions can significantly impact biological activity.
For instance, functionalization at the N3, C5, and C6 positions of the 3H-thiazolo[4,5-b]pyridin-2-one core has been explored to improve pharmacological profiles for anti-inflammatory and antioxidant purposes. researchgate.net Similarly, in the pursuit of novel herbicidal agents, the thiazolo[4,5-b]pyridine (B1357651) scaffold was identified as a potent inhibitor of acyl-ACP thioesterase, with SAR studies guiding the substitution patterns. researchgate.net By systematically altering substituents on the pyridine (B92270) and thiazole (B1198619) rings of the this compound core, researchers can fine-tune the molecule's interaction with the binding pockets of target enzymes. This can involve introducing different functional groups to probe interactions with specific amino acid residues, thereby increasing binding affinity and selectivity. For example, studies on the related thiazolo[5,4-b]pyridine (B1319707) scaffold have shown that specific substitutions can overcome drug resistance in cancer therapy by targeting mutant kinases. researchgate.net
Future work will likely involve computational modeling and molecular docking to predict the binding of newly designed derivatives, followed by targeted synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing is crucial for developing next-generation compounds with superior therapeutic or agrochemical profiles.
Table 1: Key Positions for Rational Design on the Thiazolo[4,5-b]pyridine Scaffold
| Position | Potential for Modification | Objective |
| C2 | Substitution on the thiazole ring | Modulate binding affinity and explore new interactions within the target's active site. |
| N3 | Alkylation or acylation | Influence pharmacokinetic properties and explore additional binding vectors. mphu.edu.ua |
| C5 & C7 | Introduction of various aryl or alkyl groups | Enhance potency and selectivity; key for SAR in herbicidal and anticancer applications. researchgate.net |
| C6-Carboxylic Acid | Esterification, amidation | Create prodrugs, improve cell permeability, and alter pharmacokinetic profiles. beilstein-journals.org |
Exploration of Novel Molecular Targets and Biological Pathways
While research has identified several molecular targets for thiazolo[4,5-b]pyridine derivatives, a significant avenue for future research is the exploration of novel targets and biological pathways. The scaffold's versatility suggests it may interact with a range of biomolecules beyond those currently known.
Derivatives of the parent scaffold have been shown to inhibit various kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR), RAF, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). tandfonline.com Other research has identified potent activity against acyl-ACP thioesterase, a key enzyme in fatty acid synthesis in plants, establishing its potential as a herbicide. researchgate.net Additionally, related structures have shown inhibitory activity against cyclooxygenase-2 (COX-2) for anti-inflammatory effects and c-KIT, a target in gastrointestinal stromal tumors. researchgate.netresearchgate.net One patent also describes bicyclic heterocyclic compounds, including those with a thiazolo[4,5-b]pyridine core, as inhibitors of Kynurenine Aminotransferase-II (KAT-II), which is relevant for neurodegenerative diseases. nih.gov
Future research can employ high-throughput screening of this compound and its derivatives against diverse panels of enzymes and receptors. Techniques like chemical proteomics and thermal proteome profiling could uncover previously unknown molecular targets, opening up new therapeutic possibilities in areas such as metabolic disorders, infectious diseases, or neuroinflammation. Elucidating these new interactions will provide a deeper understanding of the compound's mechanism of action and expand its potential applications.
Table 2: Known and Potential Molecular Targets for Thiazolo[4,5-b]pyridine and Related Scaffolds
| Molecular Target | Associated Biological Pathway | Therapeutic/Application Area |
| Acyl-ACP Thioesterase | Fatty Acid Biosynthesis | Herbicides researchgate.net |
| EGFR, RAF, VEGFR2 | Cancer Cell Proliferation, Angiogenesis | Oncology tandfonline.com |
| c-KIT | Signal Transduction in GIST | Oncology researchgate.net |
| COX-2 | Inflammation | Anti-inflammatory researchgate.net |
| KAT-II | Kynurenine Pathway | Neurodegenerative Disease nih.gov |
| CDK4/6 | Cell Cycle Regulation | Oncology (potential) |
Prodrug Strategies to Improve Physicochemical and Pharmacokinetic Profiles
The carboxylic acid group at the 6-position of this compound is an ideal handle for implementing prodrug strategies. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to overcome challenges related to poor solubility, low permeability, rapid metabolism, or unfavorable distribution.
For a molecule with a carboxylic acid moiety, a common prodrug strategy is the formation of esters. Esterification masks the polar carboxylic acid group, increasing the molecule's lipophilicity, which can enhance its absorption across biological membranes. Once absorbed, endogenous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid derivative at the site of action. A patent describing modulators of monoacylglycerol lipase (B570770) explicitly includes pharmaceutically acceptable prodrugs of compounds containing the this compound scaffold. beilstein-journals.org
Future research should focus on synthesizing and evaluating a series of ester prodrugs (e.g., methyl, ethyl, or more complex esters) to systematically study their effects on the compound's physicochemical properties and pharmacokinetic profile, including oral bioavailability and metabolic stability. beilstein-journals.org This approach could be critical in translating a promising lead compound into a viable therapeutic agent.
Development of New Synthetic Methodologies for Broader Scaffold Diversification
Expanding the chemical space around the this compound core requires the development of new and efficient synthetic methodologies. While several routes exist, future research will aim for methods that allow for greater diversity of substituents, improved yields, and milder reaction conditions.
Current synthetic approaches include multi-step sequences starting from materials like 3-bromo-2-aminopyridine, which undergo reactions to form a thiourea (B124793) derivative followed by cyclization. acs.org Other established methods for building the core include [3 + 3]-cyclization and various condensation reactions. tandfonline.com For the synthesis of related dihydro-thiazolo[4,5-b]pyridines, an optimized BH3-mediated reduction has been developed. researchgate.net
Future synthetic research could focus on late-stage functionalization, where key substituents are introduced in the final steps of the synthesis. This allows for the rapid creation of a library of analogs from a common intermediate. The development of novel catalytic methods, such as C-H activation, could enable direct modification of the pyridine or thiazole rings, bypassing the need for pre-functionalized starting materials. Furthermore, solid-phase synthesis methodologies, which have been applied to thiazolo[4,5-b]pyridine derivatives, could be adapted to accelerate the discovery of new compounds by allowing for high-throughput synthesis and purification.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound derivatives, future research should integrate multi-omics approaches. These technologies—including genomics, proteomics, and metabolomics—can provide a systems-level view of the cellular response to the compound, revealing downstream effects and potential off-target activities.
For example, after treating cells with a derivative, proteomics can be used to quantify changes in protein expression levels, identifying entire pathways that are perturbed by the compound's activity. Similarly, metabolomics can reveal shifts in the cellular metabolic landscape, providing functional readouts of enzyme inhibition. For a compound targeting acyl-ACP thioesterase in plants, integrating targeted metabolomics and proteomics could elucidate the precise metabolic and proteomic responses to the disruption of fatty acid synthesis. researchgate.net
This multi-omics data can help to validate the intended mechanism of action, uncover unexpected off-target effects, identify biomarkers of response or toxicity, and generate new hypotheses about the compound's therapeutic potential. The integration of these large datasets is becoming increasingly critical for modern drug discovery and mechanistic biology.
Addressing Scalability and Green Chemistry Principles in Chemical Synthesis
For any promising compound to move from academic research to practical application, its synthesis must be scalable and sustainable. Future research should address the challenges of producing this compound and its derivatives on a larger scale while adhering to the principles of green chemistry.
One patent already notes that its synthetic route for the thiazolo[4,5-b]pyridine core is designed to be suitable for large-scale industrial production, using cheap and readily available raw materials. acs.org However, there is always room for improvement. Future work should focus on optimizing reaction conditions to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.
The exploration of catalytic methods, including biocatalysis, could provide more environmentally benign alternatives to stoichiometric reagents. For example, research into the synthesis of related heterocycles has described eco-friendly, one-pot multicomponent reactions using recyclable nanocatalysts like magnesium oxide, which avoids toxic organic solvents. Developing flow chemistry processes for the synthesis could also enhance safety, consistency, and scalability while reducing reaction times and improving yields.
Q & A
Q. What are the optimal synthetic routes for Thiazolo[4,5-b]pyridine-6-carboxylic acid derivatives?
The synthesis of thiazolo[4,5-b]pyridine derivatives often involves cyclocondensation, alkylation, and functional group modifications. For example:
- Cyclocondensation : A [3+3] cyclocondensation reaction between 4-iminothiazolidone-2 and acetylacetone or β-phenylazoacetylacetone in methanol with sodium methylate yields 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one .
- Cyanethylation : Reacting 3-(5-mercapto-[1,3,4]oxadiazol-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one with acrylonitrile in pyridine/water (5:1 ratio) introduces β-cyanethyl groups .
- Hydrolysis : Subsequent hydrolysis of nitriles to carboxylic acids (e.g., compound 8 → 9) enables further derivatization .
Q. How can the identity and purity of synthesized derivatives be confirmed?
Use a combination of:
- Elemental analysis : To verify molecular composition.
- Mass spectrometry : For molecular weight confirmation.
- 1H NMR spectroscopy : To identify proton environments and confirm structural motifs (e.g., methyl groups at δ 2.0–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
Q. What in vitro assays are suitable for initial biological screening?
- Cytotoxicity assays : Test against cancer cell lines (e.g., L1210 leukemia, MDA-MD-231 breast adenocarcinoma) using MTT or SRB assays. IC50 values can identify potent derivatives .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for targets like Aβ42 fibrillization (Alzheimer’s models) or GK enzyme activation (diabetes research) .
Advanced Research Questions
Q. How do structural modifications at the N3 and C6 positions affect anticancer activity?
- C6 substitution : Introducing a phenylazo group at C6 (e.g., compound 2) enhances anticancer activity by 3-fold compared to unmodified scaffolds, likely due to improved DNA intercalation or protein binding .
- N3 functionalization : Cyanethylation or acylation at N3 increases hydrophobicity, improving membrane permeability. For example, propionamide derivatives (compounds 10–18) show enhanced in vivo anti-inflammatory efficacy .
- Methodological tip : Use molecular docking to predict interactions with targets (e.g., topoisomerases) before synthesizing derivatives .
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from assay conditions or structural impurities:
- Dose-response validation : Re-test compounds across multiple concentrations and cell lines to rule out false positives .
- Metabolite profiling : Use LC-MS to confirm compound stability in assay media. For instance, thiazolo[4,5-b]pyridines may hydrolyze under acidic conditions, altering activity .
- Structural analogs : Compare activity of derivatives with minor changes (e.g., methyl vs. trifluoromethyl groups) to identify critical functional groups .
Q. What strategies optimize in vivo efficacy for anti-inflammatory applications?
- Prodrug design : Convert carboxylic acid groups to esters (e.g., tert-butyl esters) to enhance bioavailability .
- Formulation : Use liposomal encapsulation or PEGylation to prolong circulation time .
- In vivo models : Evaluate exudative inflammation in carrageenan-induced rat paw edema models. Measure reductions in TNF-α and IL-6 levels via ELISA .
Q. What computational tools aid in target identification for thiazolo[4,5-b]pyridines?
- Pharmacophore modeling : Map electronic and steric features to predict targets (e.g., H3 receptors, kinase domains) .
- QSAR studies : Correlate substituent electronegativity or lipophilicity (logP) with biological activity to guide synthesis .
- Cryo-EM/MD simulations : Study binding dynamics with Aβ42 fibrils or bacterial enzymes (e.g., DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
